

High-performance liquid chromatography (HPLC) method for Naringin quantification.

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Compound of Interest

Compound Name: *Nagarine*

Cat. No.: *B1206174*

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An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the precise quantification of naringin, a prominent flavonoid glycoside found in citrus fruits. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method is characterized by its simplicity, speed, and high sensitivity, making it suitable for routine quality control and various research applications.

Chromatographic Conditions

A reversed-phase HPLC system with UV detection is employed for the quantification of naringin. The optimized chromatographic conditions are summarized in the table below, compiled from several validated methods.

Table 1: Optimized HPLC Conditions for Naringin Quantification

Parameter	Recommended Conditions
HPLC Column	C18 (250 mm x 4.6 mm, 5 μ m)[1][2]
Mobile Phase	Acetonitrile and potassium phosphate buffer (25.0 mM; pH 3.5 \pm 0.1) in a 25:75 v/v ratio[1][2]
Flow Rate	1.0 mL/min[1]
Injection Volume	20 μ L
Column Temperature	25°C
Detection Wavelength	282 nm
Run Time	10.0 min

Method Validation Summary

The developed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters, demonstrating the method's reliability and robustness, are presented below.

Table 2: Summary of Method Validation Parameters

Validation Parameter	Result
Linearity Range	0.1 - 20.0 μ g/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (Recovery)	99.33 \pm 0.16% to 100.65%
Precision (RSD)	Intraday: 0.188–0.291%; Interday: 0.264–0.891%
Limit of Detection (LOD)	2.83 μ g/mL
Limit of Quantification (LOQ)	8.57 μ g/mL

Experimental Protocols

This section provides a detailed, step-by-step protocol for the quantification of naringin using HPLC.

Reagents and Materials

- Naringin reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Ultrapure water
- Methanol (HPLC grade)
- Syringe filters (0.22 μm or 0.45 μm)

Preparation of Solutions

Mobile Phase Preparation (25:75 v/v Acetonitrile:Phosphate Buffer, pH 3.5):

- Prepare a 25.0 mM potassium phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in ultrapure water.
- Adjust the pH of the buffer to 3.5 ± 0.1 using dilute orthophosphoric acid.
- Mix acetonitrile and the prepared phosphate buffer in a 25:75 volume by volume ratio.
- Degas the mobile phase using an ultrasonic water bath before use.

Standard Stock Solution (1.0 mg/mL):

- Accurately weigh 10.0 mg of naringin reference standard and transfer it to a 10.0 mL volumetric flask.
- Dissolve the standard in methanol and make up the volume to the mark. This primary stock solution has a concentration of 1.0 mg/mL.

Working Standard Solutions:

- Prepare a secondary stock solution of 100.0 µg/mL by diluting the primary stock solution with the diluent (acetonitrile:ultrapure water, 1:1).
- From the secondary stock solution, prepare a series of working standard solutions with concentrations ranging from 0.1 to 20.0 µg/mL by appropriate dilution with the diluent.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below is a general procedure for a solid sample (e.g., plant extract, nanoformulation).

- Accurately weigh a quantity of the sample expected to contain a known amount of naringin.
- Disperse the sample in a suitable solvent (e.g., methanol).
- Use sonication for approximately 5 minutes to ensure complete extraction of naringin.
- Filter the resulting solution through a 0.22 µm syringe filter to remove any particulate matter.
- Dilute the filtered solution with the diluent to obtain a concentration within the linearity range of the method (0.1 to 20.0 µg/mL).

HPLC Analysis

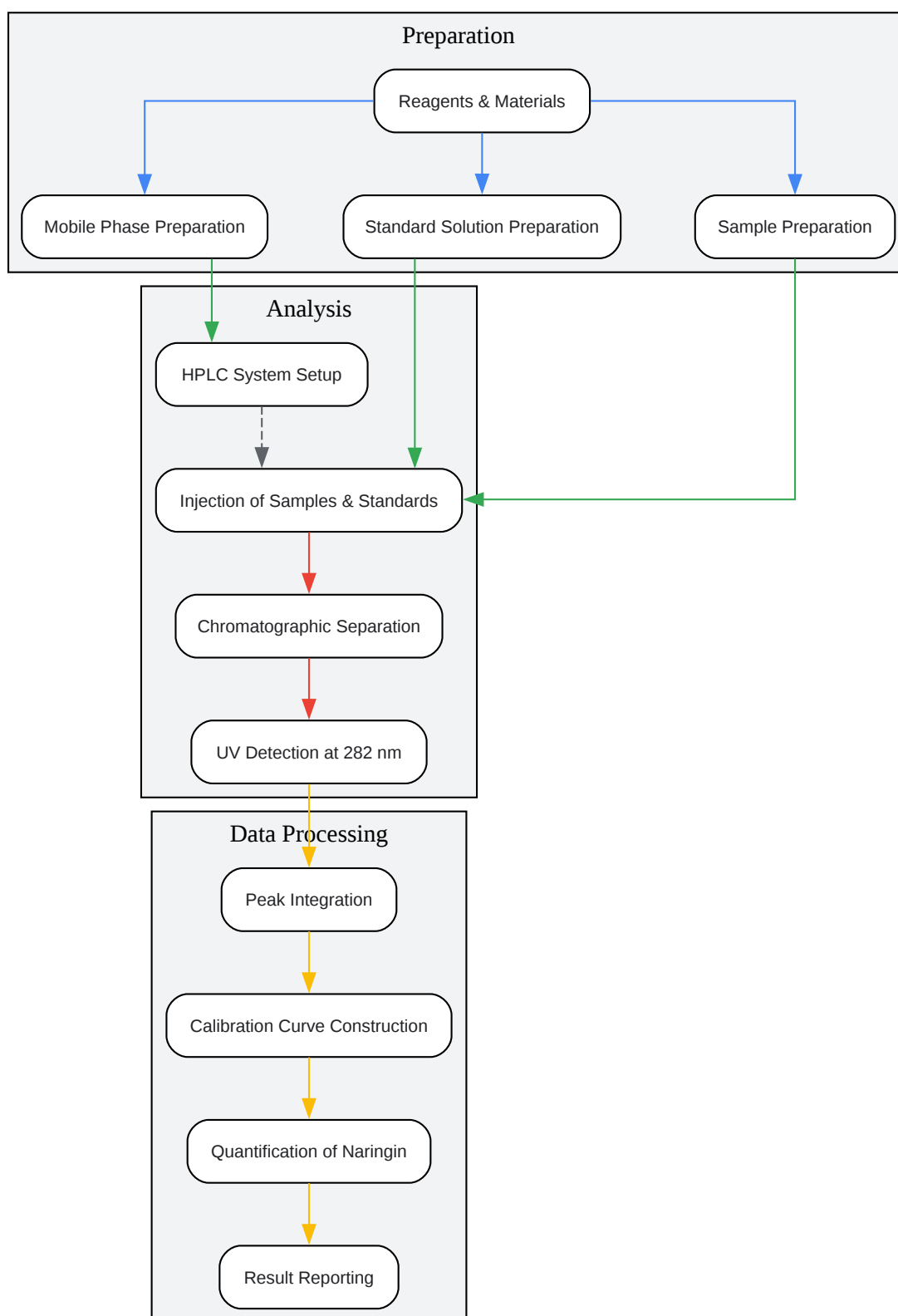
- Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Set the column oven temperature to 25°C and the UV detector wavelength to 282 nm.
- Inject 20 µL of each of the working standard solutions and the prepared sample solution into the HPLC system.
- Record the chromatograms and the peak areas for naringin. The retention time for naringin is expected to be approximately 7.46 ± 0.5 min.

Quantification

- Construct a calibration curve by plotting the peak area of the naringin standards against their corresponding concentrations.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).
- Determine the concentration of naringin in the sample solution by interpolating its peak area on the calibration curve.
- Calculate the final concentration of naringin in the original sample by taking into account the initial weight and dilution factors.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC quantification of naringin.



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Caption: HPLC workflow for naringin quantification.



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Caption: Logical flow of the naringin analysis protocol.

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References

- 1. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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